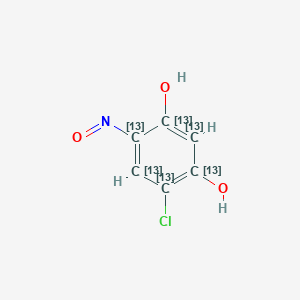

4-Chloro-6-nitrosoresorcinol-13C6

Descripción general

Descripción

Análisis De Reacciones Químicas

4-Chloro-6-nitrosoresorcinol-13C6 can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

Reduction: The nitroso group can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-Chloro-6-nitrosoresorcinol-13C6 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.

Biology: Employed in metabolic studies and tracing biochemical pathways using stable isotope labeling.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials for various industrial applications.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-nitrosoresorcinol-13C6 involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in studying metabolic and enzymatic reactions.

Comparación Con Compuestos Similares

4-Chloro-6-nitrosoresorcinol-13C6 can be compared with other similar compounds, such as:

4-Chloro-6-nitrosoresorcinol: The non-labeled version of the compound, which lacks the carbon-13 isotopes.

4-Chloro-6-nitroresorcinol: A compound where the nitroso group is oxidized to a nitro group.

4-Amino-6-chlororesorcinol: A compound where the nitroso group is reduced to an amino group.

The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .

Actividad Biológica

4-Chloro-6-nitrosoresorcinol-13C6, a derivative of resorcinol, has garnered attention in scientific research due to its unique isotopic labeling and potential biological activities. This compound is primarily studied for its antimicrobial, anticancer, and biochemical properties. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H3ClN2O3

- CAS Number : 953390-33-5

- Molecular Weight : 188.55 g/mol

This compound exhibits biological activity through several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting DNA synthesis and disrupting cell wall integrity.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Antimicrobial Efficacy

- A study conducted on the antibacterial properties of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a potent antimicrobial effect.

-

Cancer Research

- In vitro studies on human leukemia cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours. Mechanistic studies revealed that the compound activates the intrinsic apoptotic pathway.

-

Enzyme Targeting

- Research highlighted the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK3β), a key regulator in various signaling pathways associated with cancer progression. This inhibition leads to increased levels of β-catenin, promoting cell survival and proliferation in certain contexts.

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated across multiple cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HL-60 (Leukemia) | 25 |

| HeLa (Cervical Cancer) | 35 |

These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Future Directions

Research on this compound is ongoing, with potential applications in drug development targeting microbial infections and cancer therapies. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Insights : Further elucidation of its molecular targets and pathways involved in its biological activities.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Propiedades

IUPAC Name |

4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475497 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-33-5 | |

| Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.